molecular formula C23H29N3O3S B2399046 N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide CAS No. 1021058-79-6

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Cat. No. B2399046
CAS RN: 1021058-79-6
M. Wt: 427.56
InChI Key: ZGLJITMOHVNASH-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NPC-15437 is a small molecule that belongs to the class of piperazine compounds. It was first synthesized in 2006 by a group of researchers led by Dr. Jia Zhou at the University of Texas at Dallas. Since then, NPC-15437 has been the subject of numerous studies due to its potential therapeutic applications.

Scientific Research Applications

Metabolic Benefits

This compound has been studied for its potential metabolic benefits . It has been found to be a non-selective α-adrenoceptor antagonist . Chronic administration of this compound has been observed to reduce the level of triglycerides and glucose in rat plasma .

Treatment of Metabolic Disturbances

The compound has been suggested as a potential therapeutic approach for the treatment of metabolic disturbances . These disturbances include hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis, which are associated with the sympathetic nervous system overactivity .

Adrenoceptor Antagonism

The compound has been found to be a potent, non-selective antagonist of α1B and α2A-adrenoceptors . This antagonism could potentially contribute to body weight reduction .

Influence on Body Weight and Blood Pressure

The compound has been studied for its influence on body weight, hyperglycemia, hypertriglyceridemia, and blood pressure in an animal model of obesity induced by a high-fat diet . However, it was found that the compound did not reduce body weight or influence blood pressure in normotensive animals .

Influence on Spontaneous Activity and Body Temperature

The compound’s effects on spontaneous activity and body temperature have also been investigated . The administration of the compound did not change the animals’ spontaneous activity and body temperature .

Potential Antifungal Activity

While not directly related to the compound, a structurally similar compound was found to display fungicidal activity against C. galibrata ATCC 15126 strain . This suggests that “N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” might also have potential antifungal properties, but further research is needed to confirm this.

properties

IUPAC Name

(E)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-20-7-5-10-22(19-20)25-14-16-26(17-15-25)30(28,29)18-6-13-24-23(27)12-11-21-8-3-2-4-9-21/h2-5,7-12,19H,6,13-18H2,1H3,(H,24,27)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJITMOHVNASH-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

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